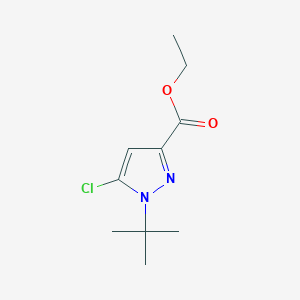![molecular formula C6H13FN2O+2 B14751002 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- is a compound known for its electrophilic fluorination properties. It is part of a family of compounds derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), which are widely used in organic synthesis due to their ability to introduce fluorine atoms into organic molecules. This compound is particularly valued for its high reactivity and selectivity in fluorination reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- can be synthesized by the direct fluorination of DABCO in the presence of a Brønsted or Lewis acid. The reaction typically involves the use of fluorine gas (F₂) diluted with nitrogen (N₂) and is carried out in solvents such as fluoro alcohol or acetonitrile . The reaction conditions are crucial, with the amount of acid playing a significant role in the yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- primarily undergoes electrophilic fluorination reactions. It can selectively fluorinate aromatic ketones, resulting in the formation of α-fluoroketones in methanol or fluorofunctionalized aromatic rings in acetonitrile .
Common Reagents and Conditions: Common reagents used in these reactions include methanol and acetonitrile as solvents. The reaction conditions are typically mild, with the reactions proceeding at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions are α-fluoroketones and fluorofunctionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- has a wide range of applications in scientific research. In chemistry, it is used as a selective fluorinating agent for the synthesis of fluorinated organic compounds . In biology and medicine, it is used to introduce fluorine atoms into bioactive molecules, enhancing their stability and bioavailability . In industry, it is used in the production of fluorinated polymers and other materials with unique properties .
Mecanismo De Acción
The mechanism by which 1,4-diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- exerts its effects involves the electrophilic nature of the N-F bond. The fluorine atom is highly electrophilic, allowing it to react with nucleophilic sites on organic molecules. This reaction is facilitated by the electron-withdrawing effects of the diazoniabicyclo[2.2.2]octane framework, which stabilizes the transition state and enhances the reactivity of the fluorine atom .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, 1,4-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, and 1-hydroxy-1,4-diazoniabicyclo[2.2.2]octane salts .
Uniqueness: 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- is unique due to its combination of a fluorine atom and a hydroxyl group, which provides a balance of reactivity and selectivity. This makes it particularly useful for selective fluorination reactions where other reagents might be too reactive or not selective enough .
Propiedades
IUPAC Name |
1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O/c7-8-1-4-9(10,5-2-8)6-3-8/h10H,1-6H2/q+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHDNAOWTULYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC[N+]1(CC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2O+2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936672 |
Source


|
| Record name | 1-Fluoro-4-hydroxy-1,4-diazabicyclo[2.2.2]octane-1,4-diium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162241-33-0 |
Source


|
| Record name | 1-Fluoro-4-hydroxy-1,4-diazabicyclo[2.2.2]octane-1,4-diium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)




